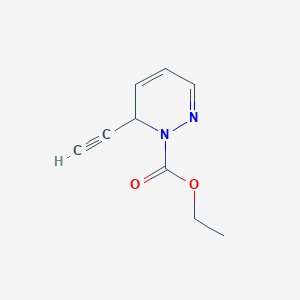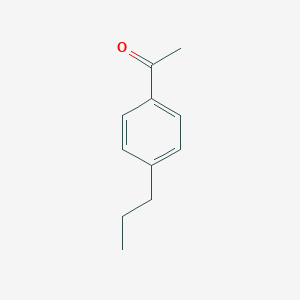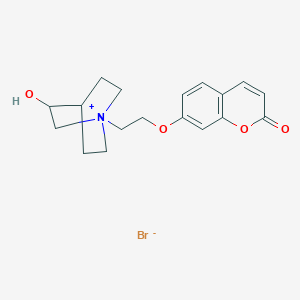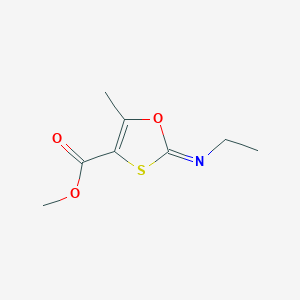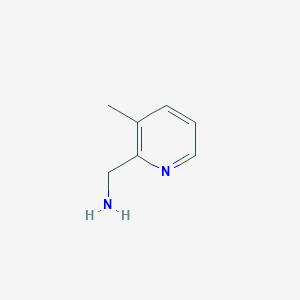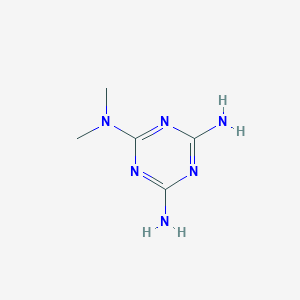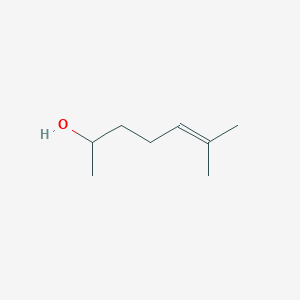
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea, also known as DCFMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in the metabolism of cholesterol.
Mechanism of Action
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea inhibits ACAT by binding to the active site of the enzyme and preventing the transfer of fatty acyl groups to cholesterol. This results in a decrease in the formation of cholesterol esters and an increase in the levels of free cholesterol. 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has been shown to be a selective inhibitor of ACAT, with no significant effects on other enzymes involved in lipid metabolism.
Biochemical and Physiological Effects
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has been shown to have significant effects on lipid metabolism and cholesterol homeostasis. Inhibition of ACAT by 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea results in a decrease in the formation of cholesterol esters, which can lead to a reduction in the accumulation of cholesterol in the arterial wall. This makes 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.
Advantages and Limitations for Lab Experiments
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has several advantages for lab experiments. It is a potent and selective inhibitor of ACAT, which makes it a valuable tool for studying the role of this enzyme in lipid metabolism and cholesterol homeostasis. 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to using 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea in lab experiments. It is a highly reactive compound and can be toxic at high concentrations. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for research on 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea. One potential area of study is the development of new therapeutic agents based on the structure of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea. Researchers could also investigate the potential use of 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea in the treatment of other diseases, such as cancer and neurodegenerative disorders. Another direction for future research is the development of new methods for synthesizing 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea and other related compounds.
Conclusion
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea is a potent inhibitor of ACAT that has been extensively studied for its potential applications in scientific research. It has significant effects on lipid metabolism and cholesterol homeostasis and has potential as a therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases. While there are some limitations to using 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea in lab experiments, it remains a valuable tool for studying the role of ACAT in lipid metabolism and cholesterol homeostasis. Future research on 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea and related compounds could lead to the development of new therapeutic agents and a better understanding of the role of ACAT in human health and disease.
Synthesis Methods
DCFUM is synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenyl isocyanate with 4-fluorobenzylamine to form the intermediate 3,4-dichlorophenyl-N-(4-fluorobenzyl)carbamate. This intermediate is then reacted with methoxyamine hydrochloride to form the final product, 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of ACAT, which makes it a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases. 3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea has also been used to study the role of ACAT in lipid metabolism and the regulation of cholesterol homeostasis.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methyl]-1-methoxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O2/c1-22-20(9-10-2-4-11(18)5-3-10)15(21)19-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXUMSNLTJAWAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375706 |
Source


|
| Record name | N'-(3,4-Dichlorophenyl)-N-[(4-fluorophenyl)methyl]-N-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzyl)-1-methoxyurea | |
CAS RN |
149282-22-4 |
Source


|
| Record name | N'-(3,4-Dichlorophenyl)-N-[(4-fluorophenyl)methyl]-N-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

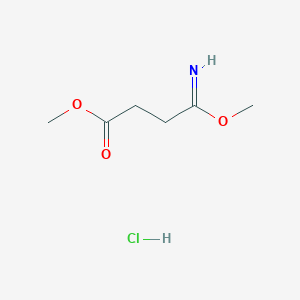
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)

